molecular formula C18H25NO3 B2917981 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one CAS No. 1426314-72-8

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one

Cat. No.: B2917981
CAS No.: 1426314-72-8
M. Wt: 303.402
InChI Key: FFJVUOBHFDTXRV-UHFFFAOYSA-N
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Description

4-Phenyl-1-(1,9-dioxa-4-azaspiro[55]undecan-4-yl)butan-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a phenyl group attached to a butanone moiety, which is further connected to a 1,9-dioxa-4-azaspiro[55]undecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenyl group and the butanone moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors, high-pressure conditions, and automated systems can be employed to optimize yield and purity. Additionally, purification methods such as recrystallization, distillation, or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups, such as halides, amines, or alcohols.

Scientific Research Applications

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one is unique due to its spirocyclic structure and the presence of oxygen atoms in the ring system. Similar compounds include:

  • 1,9-Dioxa-4-azaspiro[5.5]undecane: A simpler spirocyclic compound without the phenyl group.

  • 4-Phenylbutan-1-one: A butanone derivative without the spirocyclic ring.

  • Spiro[5.5]undecane derivatives: Other spirocyclic compounds with different substituents.

These compounds share structural similarities but differ in their functional groups and potential applications, highlighting the uniqueness of this compound.

Biological Activity

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spirocyclic framework and phenyl substituents, has prompted research into its biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's structure can be represented as follows:

C19H25NO3\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{3}

This structure features a spirocyclic system that contributes to its unique biological properties.

Pharmacological Properties

Research indicates that compounds containing the 1,9-dioxa-4-azaspiro[5.5]undecane moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
  • CNS Activity : The spirocyclic compounds have been investigated for their potential as central nervous system (CNS) agents, particularly as ligands for sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with phenyl groups exhibited enhanced activity compared to their non-substituted counterparts, suggesting that the phenyl group may play a crucial role in increasing bioactivity .
  • CNS Activity : Another research focused on the sigma receptor binding affinity of related compounds. It was found that certain derivatives displayed high affinity for sigma receptors (K(i) values in the low nanomolar range), indicating potential applications in treating neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups on the phenyl ring enhanced binding affinity to sigma receptors, while bulky substituents reduced activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeK(i) Value (nM)Reference
4-Phenyl...Sigma Receptor Binding5.4 ± 0.4
4-Derivative XAntimicrobial-
4-Derivative YCNS Activity-

Discussion

The biological activity of this compound is promising, particularly in the context of CNS disorders and antimicrobial applications. The presence of the spirocyclic structure appears to enhance its pharmacological profile by influencing receptor interactions and biological pathways.

Properties

IUPAC Name

1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-17(8-4-7-16-5-2-1-3-6-16)19-11-14-22-18(15-19)9-12-21-13-10-18/h1-3,5-6H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJVUOBHFDTXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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